molecular formula C13H17N3O2 B1519196 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-79-3

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1519196
M. Wt: 247.29 g/mol
InChI Key: LNABWTAJAKLZLB-UHFFFAOYSA-N
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Description

“1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a compound used for proteomics research . Its molecular formula is C13H17N3O2 .


Synthesis Analysis

A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is represented by the formula C13H17N3O2 .

Scientific Research Applications

1. Hydrogen-Bonded Structural Studies

Research on related chemical structures has shown significant interest in understanding the hydrogen-bonded structures of various compounds. For instance, studies on hydrogen-bonded chains and dimers in pyrazolo[3,4-b]pyridine derivatives reveal a wide range of supramolecular aggregation modes, dependent on changes in peripheral substituents (Trilleras et al., 2008). Similar compounds demonstrate the significance of π-π stacking interactions and hydrogen bonds in forming molecular chains and sheets (Portilla et al., 2011).

2. Synthesis and Functionalization

The reactivity and functionalization of pyrazolo[3,4-b]pyridine derivatives have been a topic of interest. A study by Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, shedding light on potential synthetic routes and mechanisms for similar compounds (Yıldırım et al., 2005). Another research demonstrated the synthesis of pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives, highlighting efficient methods for producing N-fused heterocycles (Ghaedi et al., 2015).

3. Molecular and Vibrational Analysis

Studies on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds provide insights into their molecular conformations. For example, research on 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its analogs utilized FT-IR, FT-Raman spectra, and DFT calculations to describe the fundamentals of these molecules (Bahgat et al., 2009).

4. Novel Synthetic Methods

Innovative synthetic methods for creating pyrazolo[3,4-b]pyridine derivatives have been explored. A Combes-type reaction was used to generate a library of fused pyridine-4-carboxylic acids, showcasing a versatile approach for synthesizing complex heterocycles (Volochnyuk et al., 2010).

properties

IUPAC Name

1-tert-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABWTAJAKLZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hu, N Kitamura, R Musharrafieh… - Journal of medicinal …, 2021 - ACS Publications
The enterovirus genus of the picornavirus family contains many important human pathogens. EV-D68 primarily infects children, and the disease manifestations range from respiratory …
Number of citations: 20 pubs.acs.org

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